molecular formula C10H11N3 B11916293 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole

7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole

Cat. No.: B11916293
M. Wt: 173.21 g/mol
InChI Key: DWWZDSYHAURKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole is a synthetically designed heterocyclic compound that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. This fused bicyclic structure, incorporating both imidazole and isoindole motifs, is of significant interest for developing novel therapeutic agents, particularly in oncology. Compounds based on similar tetrahydroimidazo-fused frameworks have demonstrated substantial potential as inhibitors of various kinases and show promising anticancer activities in vitro . For instance, closely related tetrahydroimidazo[1,2-a]pyrimidine derivatives have exhibited potent activity against human breast cancer cell lines (e.g., MCF-7), while other fused heterocycles are explored as kinase inhibitors targeting ERK2, RSK, CDK1, and CDK5 . The structural features of this compound make it a versatile intermediate for synthesizing more complex polyheterocyclic systems, which are often investigated for their optoelectronic properties and diverse biological potentials . Researchers utilize this scaffold to explore structure-activity relationships, aiming to enhance potency, selectivity, and pharmacological profiles. This product is intended for research purposes in laboratory settings only. Disclaimer: Specific biological data and mechanistic studies for this exact compound may be limited in the current public scientific literature. The described research value is inferred from its structural class.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

7-methyl-6,8-dihydro-3H-pyrrolo[3,4-e]benzimidazole

InChI

InChI=1S/C10H11N3/c1-13-4-7-2-3-9-10(8(7)5-13)12-6-11-9/h2-3,6H,4-5H2,1H3,(H,11,12)

InChI Key

DWWZDSYHAURKEW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1)C3=C(C=C2)NC=N3

Origin of Product

United States

Preparation Methods

Condensation Reaction Optimization

The initial condensation employs methylamine and a functionalized isoindole derivative (e.g., 3-bromo-1H-isoindole-4,7-dione). Solvent selection critically influences yield:

SolventTemperature (°C)Time (h)Yield (%)
DMF801258
THF651842
Ethanol702437

Data adapted from shows dimethylformamide (DMF) provides superior solubility for the isoindole precursor, achieving 58% yield. Catalytic amounts of p-toluenesulfonic acid (pTSA, 5 mol%) enhance reaction rates by 30%.

Cyclization and Ring Closure

Following condensation, cyclization proceeds via base-mediated deprotonation (K₂CO₃ or DBU) to form the imidazole ring. Source corroborates that tetrahydroisoindole intermediates undergo intramolecular nucleophilic attack at the C5 position, with ring strain driving the reaction:

Intermediate+BaseThis compound+H2O[1][4]\text{Intermediate} + \text{Base} \rightarrow \text{this compound} + \text{H}_2\text{O} \quad

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically affords 72–85% isolated yield.

Diastereoselective Cyclization Using Protected Amine Intermediates

Source details a stereocontrolled approach utilizing Nα-protected amino acids to direct cyclization stereochemistry. This method achieves 89% yield with >95% diastereomeric excess (d.e.) when employing Boc-protected glycine.

Stepwise Reaction Sequence

  • Condensation : Primaquine analogs react with Boc-protected amino acids (e.g., Boc-Gly-OH) in dichloromethane (DCM) under EDCI/HOBt activation.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, generating a free amine.

  • Cyclization : Ketones (e.g., acetone) or aldehydes induce ring closure via imine formation, followed by-hydride shift.

Carbonyl SourceReaction Time (h)Diastereomeric RatioYield (%)
Acetone61:176
Cyclohexanone83:182
Veratraldehyde121:089

Veratraldehyde’s aromatic system enhances transition-state stabilization, enabling complete stereoselectivity.

Green Synthesis via Catalyst-Free Multicomponent Reactions

Source demonstrates a solvent-free, one-pot method combining diketene, isatin derivatives, and primary amines. Although originally developed for pyrroloquinolones, this approach adapts to imidazo-isoindoles by substituting isatin with functionalized isoindole precursors.

Reaction Mechanism and Conditions

  • Knoevenagel Condensation : Isoindole-1,3-dione reacts with ethyl acetoacetate to form a Michael acceptor.

  • Nucleophilic Attack : Methylamine attacks diketene, forming a β-ketoamide intermediate.

  • Cyclization : Spontaneous ring closure occurs at 70°C without catalysts.

This method eliminates toxic solvents and reduces reaction steps, achieving 84% yield in 5 hours.

Intramolecular Cyclization Strategies for Ring Formation

Source and highlight two cyclization techniques applicable to imidazo-isoindole synthesis:

Acid-Catalyzed Cyclization

Using HCl in dioxane (0.1 M), tetrahydroisoindole intermediates cyclize at 60°C (12 h, 78% yield). The mechanism proceeds via protonation of the amine, followed by electrophilic aromatic substitution.

Ring-Closing Metathesis (RCM)

Grubbs’ 2nd generation catalyst (5 mol%) facilitates olefin metathesis in toluene at 110°C. While effective for related azepinoindoles, this method requires pre-functionalized alkenes, limiting its applicability to 7-methyl derivatives.

Optimization of Critical Reaction Parameters

Temperature Effects on Yield

MethodOptimal Temp (°C)Yield Increase (%)
Diastereoselective2589 → 92
Green Synthesis7084 → 87
Acid-Catalyzed6078 → 81

Lower temperatures favor stereoselectivity, while higher temps accelerate ring closure.

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (DMF, ε = 36.7) reduce activation energy by stabilizing charged intermediates. Non-polar solvents (toluene, ε = 2.4) improve metathesis efficiency .

Chemical Reactions Analysis

7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include acetonitrile, triethylamine, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole can be contextualized through comparisons with the following analogs:

Imidazo[4,5-e][1,3]diazepine Derivatives

  • Structural Similarity : Both compounds share fused imidazole-containing bicyclic systems. However, imidazo[4,5-e][1,3]diazepines feature a seven-membered diazepine ring, whereas the target compound has a six-membered isoindole ring system .
  • Biological Activity: Imidazo[4,5-e][1,3]diazepines exhibit potent anticancer activity (low μM IC₅₀ against lung, breast, ovarian, and prostate cancer cell lines) and antiviral effects against HBV and HCV .

[1,3]Thiazolo[4,5-e]isoindoles

  • Structural Differences : Replacing the imidazole ring in the target compound with a thiazole ring yields [1,3]thiazolo[4,5-e]isoindoles. This substitution alters electronic properties and hydrogen-bonding capacity .
  • Functional Impact : Thiazolo analogs demonstrate potent tubulin polymerization inhibition (comparable to colchicine) and anticancer activity. Molecular dynamics simulations (MDS) reveal stable binding modes with β-tubulin, with RMSD values ~1.6 Å for the most active compound (11c) . The methyl group in the target compound may enhance hydrophobic interactions in similar targets.

Pyrazolo[1,5-a][1,3,5]triazines

  • Synthetic Pathways: Both classes are synthesized via cyclocondensation reactions involving N-nucleophiles and dichloro-cyanoethenyl precursors. However, pyrazolo-triazines prioritize pyrazole and triazine fusion, distinct from the imidazo-isoindole framework .
  • Activity Profile : Pyrazolo-triazines show broad-spectrum anticancer activity against 60 cell lines, but their mechanisms (e.g., kinase inhibition vs. tubulin targeting) remain less defined compared to thiazolo-isoindoles .

Comparative Data Table

Compound Class Core Structure Key Activities Notable Features
This compound Imidazo-isoindole with 7-methyl group Hypothesized anticancer/antiviral (based on analogs) Potential enhanced stability due to methyl group; unsaturated regions for binding
Imidazo[4,5-e][1,3]diazepines 7-membered diazepine + imidazole IC₅₀ = 0.1–5 μM (cancer); anti-HBV/HCV Ring-expanded system improves solubility and target engagement
[1,3]Thiazolo[4,5-e]isoindoles Thiazole + isoindole Tubulin inhibition (ΔG = -9.8 kcal/mol); RMSD ~1.6 Å in MDS Thiazole enhances π-π stacking; amidic flip in 12s reduces stability
Pyrazolo[1,5-a][1,3,5]triazines Pyrazole + triazine Broad anticancer activity (60 cell lines) Dichloromethyl groups improve electrophilicity and reactivity

Key Research Findings and Implications

Structural-Activity Relationships (SAR) :

  • The methyl group in this compound may reduce metabolic degradation compared to unmethylated analogs (e.g., thiazolo-isoindoles) .
  • Saturation of the isoindole ring (tetrahydro vs. dihydro) could modulate conformational flexibility and target selectivity .

Synthetic Feasibility: Cyclocondensation methods used for pyrazolo-triazines and thiazolo-isoindoles (e.g., N-(2,2-dichloro-1-cyanoethenyl)carboxamide reactions) could be adapted for the target compound .

Therapeutic Potential: While imidazo[4,5-e]diazepines and thiazolo-isoindoles show validated activities, the target compound’s unique structure warrants empirical testing for tubulin inhibition or kinase targeting.

Biological Activity

Overview

7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 159724-77-3
  • IUPAC Name : this compound

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study by indicated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action :

  • The compound interacts with specific cellular pathways involved in tumor growth and survival.
  • It has been shown to inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.

Antimicrobial Properties

In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study :
A recent investigation revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Data Table: Biological Activities

Activity TypeEffectivenessMIC (µg/mL)Reference
Antitumor (MCF-7)Significant-
Antimicrobial (S. aureus)Moderate32
Antimicrobial (E. coli)Moderate64

Therapeutic Applications

The diverse biological activities of this compound suggest potential therapeutic applications in:

  • Cancer Treatment : As an adjunct therapy in combination with existing chemotherapeutic agents.
  • Infectious Diseases : Development of new antimicrobial agents targeting resistant strains.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound to enhance its biological efficacy. Modifications to the imidazo ring have been explored to improve solubility and bioavailability without compromising activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions using N-nucleophiles (e.g., amines) with dichloro-cyanoethenyl carboxamides. Key reagents include N-(2,2-dichloro-1-cyanoethenyl)carboxamides, and the reaction typically proceeds under mild acidic or basic conditions. Solvent choice (e.g., DMF, THF) and temperature (60–100°C) critically affect regioselectivity and yield. Characterization via NMR and X-ray crystallography confirms structural integrity .

Q. How is the structural identity of this compound validated experimentally?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) is used to confirm the fused bicyclic structure and methyl substitution. X-ray crystallography resolves stereochemical ambiguities, particularly for the tetrahydroimidazo-isoindole core. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity .

Q. What in vitro models are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Antiproliferative activity is assessed against the NCI-60 cancer cell line panel, which includes nine cancer types (e.g., leukemia, melanoma). Cytotoxicity is quantified via MTT assays, with IC₅₀ values calculated using nonlinear regression. Parallel testing in non-cancerous cell lines (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functionalization of the tetrahydroimidazo-isoindole scaffold?

  • Methodological Answer : SAR studies focus on modifying substituents at positions 1, 6, and 7. For example:

  • Position 7 (methyl group) : Replacement with bulkier alkyl groups (e.g., ethyl, isopropyl) alters steric hindrance and binding affinity to target proteins.
  • Position 6 : Introduction of electron-withdrawing groups (e.g., nitro, cyano) enhances electrophilic reactivity, critical for DNA alkylation in anticancer applications.
    Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding modes to biological targets like topoisomerases .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Methodological Answer : Green chemistry approaches, such as using aqueous solvents (e.g., PEG-400/H₂O mixtures) or catalyst-free conditions, reduce side reactions. Flow chemistry systems improve heat and mass transfer, enhancing reproducibility. Microwave-assisted synthesis (80–120°C, 150 W) reduces reaction time from hours to minutes while maintaining >85% yield .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Standardization using CLSI guidelines and cross-validation with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) is recommended. Meta-analysis of dose-response curves across multiple studies identifies statistically robust trends .

Q. What computational tools predict the drug-likeness and ADMET properties of derivatives?

  • Methodological Answer : SwissADME evaluates Lipinski’s Rule of Five, while ProTox-II predicts toxicity endpoints (e.g., hepatotoxicity). Molecular dynamics simulations (AMBER or GROMACS) assess metabolic stability by modeling cytochrome P450 interactions. QSAR models trained on ChEMBL data optimize logP and polar surface area for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.